molecular formula C12H14N2Si B13749856 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile CAS No. 1092352-08-3

6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile

Cat. No.: B13749856
CAS No.: 1092352-08-3
M. Wt: 214.34 g/mol
InChI Key: KKHATYRXGOQKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile is a chemical compound with the molecular formula C11H14N2Si. It is a derivative of pyridine, a basic heterocyclic organic compound, and features a trimethylsilyl group attached to an ethynyl moiety. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an ethynyltrimethylsilane. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The ethynyl moiety can participate in covalent bonding with nucleophilic sites on proteins or DNA, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile is unique due to its combination of a pyridine ring with a trimethylsilyl-ethynyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1092352-08-3

Molecular Formula

C12H14N2Si

Molecular Weight

214.34 g/mol

IUPAC Name

6-methyl-4-(2-trimethylsilylethynyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H14N2Si/c1-10-7-11(5-6-15(2,3)4)12(8-13)9-14-10/h7,9H,1-4H3

InChI Key

KKHATYRXGOQKKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C#N)C#C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.